molecular formula C20H21NO3 B1285333 4-Benzyloxy-1-tert-butoxycarbonylindole CAS No. 903131-59-9

4-Benzyloxy-1-tert-butoxycarbonylindole

Cat. No. B1285333
M. Wt: 323.4 g/mol
InChI Key: LQOPUCBIIURYFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the use of tert-butoxycarbonyl (Boc) as a protecting group for amines. For instance, an enantioselective synthesis of a benzyl carbamate with a Boc-protected amino group is described, where iodolactamization is a key step . Another paper discusses the generation of a reactive cyclic cumulene with a Boc group, which is stabilized by electron-withdrawing substituents . Additionally, the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected amino acids is reported, showcasing the versatility of Boc-protected intermediates .

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl groups has been studied, such as in the case of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid, where the conformation and crystal structure were determined using X-ray crystallography . This highlights the importance of structural analysis in understanding the properties of tert-butyl substituted compounds.

Chemical Reactions Analysis

The reactivity of Boc-protected compounds is diverse. For example, the transient existence of a Boc-protected cyclic cumulene was confirmed by trapping reactions with various substrates . In another study, the acid-catalyzed tert-butylation of 4-nitro-1,2,3-triazole was explored, demonstrating the selectivity of tert-butyl group introduction . These studies provide insight into the chemical behavior of Boc-protected and tert-butyl substituted molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected and tert-butyl substituted compounds are influenced by the presence of these groups. For instance, the odorless synthesis of tert-butyl aryl sulfides and their subsequent conversion to benzo[1,2-d;4,5-d']bis[1,3]dithioles is an example of how the tert-butyl group can affect the synthesis and properties of materials . The crystal packing and interactions in compounds like 5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole are also influenced by tert-butyl substituents, as seen in the control of crystal packing by π–π stacking interactions .

Scientific Research Applications

Synthesis and Structural Studies

  • 4-Benzyloxy-1-tert-butoxycarbonylindole is used in the synthesis of complex molecules, such as CC-1065 and Duocarmycin analogs, incorporating unique alkylation subunits (Boger, Garbaccio, & Jin, 1997).
  • It plays a role in the total synthesis of natural and unnatural compounds, such as gonioimitine, demonstrating significant antiproliferative activity in cell growth studies (Mizutani et al., 2011).

Medicinal Chemistry and Drug Development

  • In medicinal chemistry, this compound is integral to the development of therapeutic agents, as evidenced by its involvement in the synthesis of amino acid and peptide analogs (Murato, Shioiri, & Yamada, 1977).
  • It's also used in the creation of complex polyamides, demonstrating the versatility of this compound in polymer chemistry (Hsiao, Yang, & Chen, 2000).

Organic Chemistry and Reaction Studies

  • The compound is utilized in studies focusing on the generation and trapping reactions of reactive intermediates, contributing to our understanding of complex organic reactions (Liu et al., 1999).
  • Its role in asymmetric synthesis highlights its importance in the creation of chiral compounds, crucial in pharmaceutical synthesis (Jiang et al., 2005).

Molecular Structure and Analysis

  • Studies have been conducted on its molecular structure and properties, including vibrational, UV, NMR, and HOMO-LUMO analysis, which are essential for understanding its chemical behavior and potential applications (Mathammal et al., 2016).

properties

IUPAC Name

tert-butyl 4-phenylmethoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-20(2,3)24-19(22)21-13-12-16-17(21)10-7-11-18(16)23-14-15-8-5-4-6-9-15/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOPUCBIIURYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586023
Record name tert-Butyl 4-(benzyloxy)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-1-tert-butoxycarbonylindole

CAS RN

903131-59-9
Record name tert-Butyl 4-(benzyloxy)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Yamada, M Tamura, A Hasegawa… - Chemical and …, 2002 - jstage.jst.go.jp
Psilocin analogs having either a formyl group (9—12) or a bromine atom (13—18) at the 5-or 7-position have been prepared for the first time. Syntheses of 5-and 7-bromo derivatives of …
Number of citations: 12 www.jstage.jst.go.jp
Y Fumio, T Mayumi, H Atsuko, S Masanori - Chem. Pharm. Bull, 2002 - researchgate.net
Psilocin analogs having either a formyl group (9—12) or a bromine atom (13—18) at the 5-or 7-position have been prepared for the first time. Syntheses of 5-and 7-bromo derivatives of …
Number of citations: 3 www.researchgate.net
H Yan, S Alayoglu, W Wu, Y Zhang, E Weitz… - ACS …, 2021 - ACS Publications
… 9-Phenanthracenylboronic acid (95%), 4-benzyloxy-1-tert-butoxycarbonylindole-2-boronic acid, poly(ethylene oxide), and tetraethyl orthosilicate (99%) were purchased from Sigma-…
Number of citations: 23 pubs.acs.org
X Jiang, K Zhang, MJ Forte, S Cao, BS Hanna… - Catalysis …, 2022 - Taylor & Francis
Oxygen-assisted oxidative dehydrogenation of propane (O 2 -ODHP) to propylene is a promising route that complements the existing oil-based processes to bridge the gap between …
Number of citations: 2 www.tandfonline.com

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